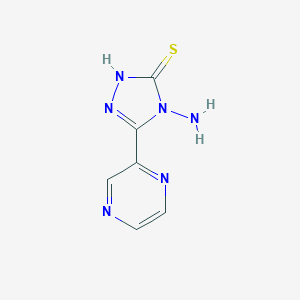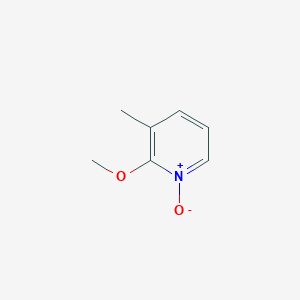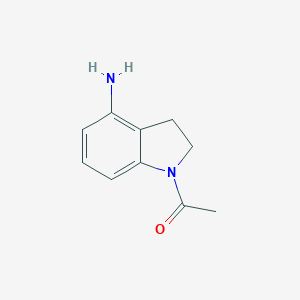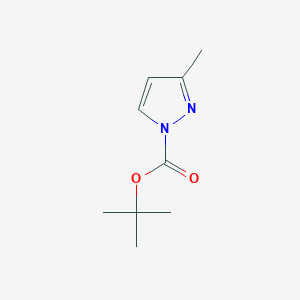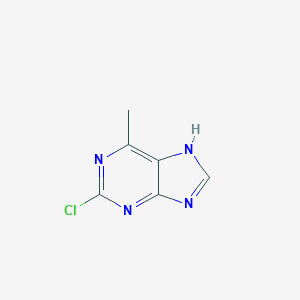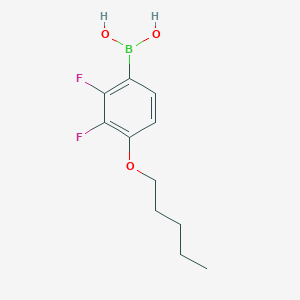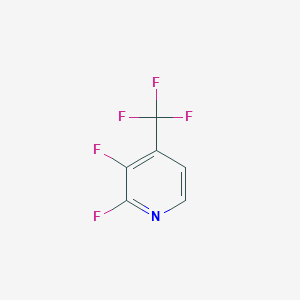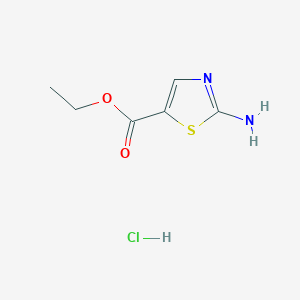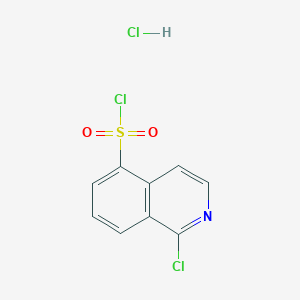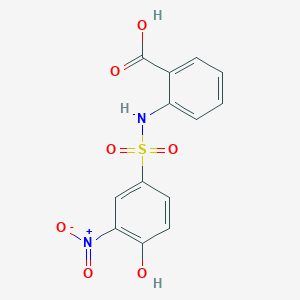
5-Bromo-3-(piperidin-4-yl)-1H-indole
Vue d'ensemble
Description
“5-Bromo-3-(piperidin-4-yl)-1H-indole” is a chemical compound . It’s also known as 5-BROMO-3-PIPERIDIN-4-YL-1H-INDAZOLE . The CAS number is 889945-66-8 .
Synthesis Analysis
The synthesis of pyridine derivatives, which includes “5-Bromo-3-(piperidin-4-yl)-1H-indole”, involves the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular weight of “5-Bromo-3-(piperidin-4-yl)-1H-indole” is 280.169 . The molecular formula is C12H14BrN3 .Chemical Reactions Analysis
Pyridine derivatives, including “5-Bromo-3-(piperidin-4-yl)-1H-indole”, are important structural motifs found in numerous bioactive molecules . They are used either as biologically active substances or as building blocks for polymers with unique physical properties .Applications De Recherche Scientifique
1. Pharmacological Properties
5-Bromo-3-(piperidin-4-yl)-1H-indole and its derivatives have been studied for their pharmacological properties. For instance, the fluorination of indole compounds has shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles, indicating potential applications in neuropsychiatric disorders (M. B. van Niel et al., 1999). Additionally, the synthesis of deuterium-labeled CCR2 antagonists from indole compounds, including 5-Bromo-3-(piperidin-4-yl)-1H-indole, highlights their use in developing new therapeutic agents for treating inflammatory diseases (R. Lin, Yong-Xiang Gong, Rhys Salter, 2022).
2. Antibacterial and Antifungal Activities
Some derivatives of 5-Bromo-3-(piperidin-4-yl)-1H-indole have demonstrated significant antibacterial and antifungal activities. A study on Schiff and Mannich bases of Isatin and its derivatives, including 5-bromo derivatives, showed promising antimicrobial activity, indicating potential for developing new antimicrobial drugs (S. Pandeya et al., 2000).
3. Antimalarial Activity
The exploration of the 3-piperidin-4-yl-1H-indole scaffold has identified new compounds with potential antimalarial properties. This research is significant in the context of developing novel and affordable antimalarial drugs (S. A. Santos et al., 2015).
4. Dual Inhibitor for Neurodegenerative Diseases
Studies have identified indole derivatives, including those related to 5-Bromo-3-(piperidin-4-yl)-1H-indole, as dual inhibitors of cholinesterase and monoamine oxidase. This suggests their potential application in treating neurodegenerative diseases like Alzheimer's (Oscar M. Bautista-Aguilera et al., 2014).
5. Structural Studies and Synthesis Techniques
Research has also focused on the synthesis and structural analysis of indole derivatives. Studies on the synthesis and absolute configuration of enantiomeric pure 3-(piperidin-3-yl)-1H-indole derivatives contribute to the understanding of their chemical properties, which is crucial for their application in various fields (M. Król et al., 2022).
6. Corrosion Inhibition
Indole derivatives, including 5-Bromo-3-(piperidin-4-yl)-1H-indole, have been explored for their potential as corrosion inhibitors. Their effectiveness in protecting metals from corrosion in acidic environments indicates their utility in industrial applications (C. Verma et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIMYAPBXRJWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459915 | |
| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(piperidin-4-yl)-1H-indole | |
CAS RN |
149669-42-1 | |
| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)

